molecular formula C19H14ClN3O3S2 B3007956 8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111184-20-3

8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B3007956
CAS No.: 1111184-20-3
M. Wt: 431.91
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Description

8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide ( 1111184-20-3) is a synthetic organic compound with the molecular formula C19H14ClN3O3S2 and a molecular weight of 431.92 g/mol . This chemical belongs to the class of thiazolo[3,4-a]quinazoline derivatives, which are nitrogen-containing heterocycles of significant interest in medicinal chemistry for their potential biological activities . Compounds featuring the thiazolo[3,4-a]quinazoline scaffold have been investigated for a range of pharmacological properties, and research into similar structures has indicated potential for antibacterial activity, among other targets . The specific structural features of this compound—including the 8-chloro substituent, the 4-methoxybenzyl carboxamide group at the 3-position, and the thioxo group—make it a valuable intermediate or target molecule for researchers exploring structure-activity relationships (SAR) within this heterocyclic system. It is suited for use in various biochemical and pharmacological studies, including high-throughput screening, enzyme inhibition assays, and as a building block for the synthesis of more complex chemical entities. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers are encouraged to consult the primary scientific literature for the most recent studies on this compound and its analogs.

Properties

IUPAC Name

8-chloro-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S2/c1-26-12-5-2-10(3-6-12)9-21-18(25)15-16-22-17(24)13-7-4-11(20)8-14(13)23(16)19(27)28-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMSLPPPRVCNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound belonging to the thiazoloquinazoline family. Its unique structural features contribute to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C19H14ClN3O3S2
  • Molecular Weight: 431.91 g/mol
  • Purity: Typically ≥ 95% .

The biological activity of this compound is attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity:
    • The compound has been shown to inhibit specific kinases involved in cancer progression, thereby demonstrating potential anticancer properties .
  • Activation of Ion Channels:
    • It exhibits moderately potent activity as a BK channel opener, which is significant for cardiovascular health and potential treatments for related disorders .
  • Antimicrobial Activity:
    • Derivatives of thiazoloquinazoline compounds have shown promising antimicrobial properties against various pathogens .

Anticancer Activity

A study evaluated the cytotoxic effects of thiazoloquinazoline derivatives on several human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in cancer cells such as MCF7 and HCT116 with IC50 values in the micromolar range .

CompoundCell LineIC50 (μM)
8-chloro-N-(4-methoxybenzyl)-5-oxo...MCF72.09
8-chloro-N-(4-methoxybenzyl)-5-oxo...HCT1162.08

Cardiovascular Effects

The compound was identified in a screening library targeting G-protein coupled receptors (GPCRs) and was found to activate BK channels effectively. This activation leads to vasodilation and improved blood flow, suggesting its potential use in treating hypertension or other cardiovascular conditions .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiazoloquinazoline derivatives. For example, studies demonstrated that certain derivatives showed significant inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial activity .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiazoloquinazoline compounds often exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit specific kinases involved in cancer progression, demonstrating its potential as an anticancer agent. For instance, it has been identified as an inhibitor of Polo-like kinase 1 (Plk1), which plays a crucial role in cell division and cancer proliferation .
  • Antimicrobial Properties : The compound has also been explored for its ability to combat various infectious diseases. Its structural features allow it to interact effectively with microbial targets, potentially leading to the development of new antimicrobial agents.

Case Studies

Recent studies have documented the application of this compound in various experimental settings:

  • Inhibition Studies : A study focused on the inhibition of Plk1 demonstrated that derivatives could effectively reduce cancer cell proliferation in vitro . The IC50 values for these compounds were consistently below 2 μM, indicating potent activity.
  • Antimicrobial Testing : Other research investigated its antimicrobial properties against various pathogens. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent.

Comparison with Similar Compounds

Core Structure Variations

The thiazolo[3,4-a]quinazoline scaffold is shared among analogs, but substituent variations significantly alter properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
Target Compound: 8-Chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide C20H15ClN3O3S2 Cl (8), 4-MeO-Benzyl (N-linked) 444.94 g/mol Electron-withdrawing Cl and electron-donating MeO group balance polarity.
Analog 1: N-(4-Methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide C20H17N3O3S2 CH3 (7), 4-MeO-Benzyl (N-linked) 411.50 g/mol Methyl group increases hydrophobicity; lacks Cl’s electronegativity.
Analog 2: 8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide C19H11Cl3N3O2S2 Cl (8), 3,5-Cl2-Ph (N-linked) 491.79 g/mol Dichlorophenyl group enhances electron withdrawal, possibly increasing toxicity.

Key Observations :

  • Chlorine vs. Methyl : The 8-Cl substituent (target compound) may improve binding to electrophilic targets compared to the 7-CH3 in Analog 1.
  • N-Linked Aromatic Groups : The 4-methoxybenzyl group (target) offers better solubility than Analog 2’s dichlorophenyl, which is more lipophilic and toxic .

Q & A

Q. What are the optimal synthetic routes for 8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide?

  • Methodological Answer : Synthesis of thiazoloquinazoline derivatives typically involves cyclization reactions. For example, analogous compounds (e.g., thiazolo[3,2-a]pyrimidines) are synthesized via cyclocondensation of ethyl bromopyruvate with thiosemicarbazides in acidic conditions (75% yield under reflux in HCl) . Key variables to optimize include:
  • Catalysts : Use of concentrated HCl or Lewis acids (e.g., ZnCl₂).
  • Temperature : Reflux conditions (80–100°C) for 6–12 hours.
  • Solvent : Polar aprotic solvents (e.g., DMF) for improved solubility.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : A multi-technique approach ensures accuracy:
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., used for thiadiazine derivatives in ).
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify substituent effects (e.g., methoxybenzyl protons at δ 3.7–4.2 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 485.05).
  • FTIR : Validate carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

Q. How can researchers assess purity and stability under experimental conditions?

  • Methodological Answer :
  • Purity :
  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
  • Elemental analysis : Confirm C, H, N, S content (±0.3% theoretical values).
  • Stability :
  • Accelerated degradation studies : Expose to pH 1–13 buffers, 40–60°C for 48 hours; monitor via TLC .
  • Storage : Store at –20°C in amber vials (classification code: 13, non-combustible solids) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Quantum chemical calculations (DFT) : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., thioxo group susceptibility to nucleophilic attack) .
  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) with scoring functions (∆G < –8 kcal/mol indicates strong binding) .
  • Reaction path sampling : Combine with experimental data to narrow optimal conditions (ICReDD methodology) .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Conflicting results (e.g., variable IC₅₀ values) may arise from:
  • Experimental variables : Solvent polarity (logP), temperature, or cell-line specificity.
  • Analytical thresholds : Validate assays with positive controls (e.g., cisplatin for cytotoxicity).
    Resolution strategy :
  • Design of Experiments (DoE) : Test variables systematically (e.g., 3² factorial design for solvent and concentration).
  • Meta-analysis : Pool data from >5 independent studies; apply ANOVA (p < 0.05) to identify outliers .

Q. What role does the thiazoloquinazoline core play in modulating electronic and steric effects?

  • Methodological Answer : The fused heterocyclic system influences:
  • Electron density : Thioxo group at position 1 enhances electrophilicity, facilitating nucleophilic substitutions .
  • Steric hindrance : 4-Methoxybenzyl substituent at N3 alters spatial accessibility (confirmed via X-ray torsion angles < 10°) .
    Experimental validation :
  • Cyclic voltammetry : Measure redox potentials to quantify electron-withdrawing/donating effects.
  • Hammett constants : Correlate substituent effects with reaction rates .

Q. How do solvent polarity and proticity affect reaction pathways in derivatization?

  • Methodological Answer :
  • Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions (e.g., chloride displacement at C8).
  • Protic solvents (MeOH, H₂O) : Favor hydrolysis of the thioxo group to sulfonic acid derivatives.
    Case study :
  • In HCl/ethanol, cyclization yields drop to 50% vs. 75% in DMF .
    Recommendation : Screen solvents using Kamlet-Taft parameters (α, β, π*) to optimize dielectric constant .

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